molecular formula C22H20N4O4S B2454142 N-(3,4-dimethoxyphenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 941948-91-0

N-(3,4-dimethoxyphenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

Cat. No. B2454142
CAS RN: 941948-91-0
M. Wt: 436.49
InChI Key: UEQOCRRAPLPZPL-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C22H20N4O4S and its molecular weight is 436.49. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antioxidant Studies

  • Synthesis and Potential as Antioxidants: A study by Ahmad et al. (2012) discussed the synthesis of novel compounds closely related to N-(3,4-dimethoxyphenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide. These compounds showed moderate to significant radical scavenging activity, indicating potential antioxidant applications. This suggests that similar compounds could have promising bioactivities and serve as templates for developing new bioactive molecules (Ahmad et al., 2012).

Antiproliferative and Cytotoxic Properties

  • Antiproliferative Activities in Cancer Research: A related compound synthesized by Moghadam and Amini (2018) was tested for its cytotoxic activity against breast cancer cell lines. The study found good cytotoxicity on cancerous cell lines and low toxicity on normal cells, highlighting the potential of such compounds in cancer treatment (Moghadam & Amini, 2018).

Anti-bacterial and Anti-inflammatory Activities

  • Potential Anti-bacterial and Anti-inflammatory Uses: Another research by Ahmad et al. (2010) synthesized similar compounds and evaluated them for their anti-bacterial and anti-oxidant activities. This suggests possible applications of such compounds in treating bacterial infections and inflammation (Ahmad et al., 2010).

Synthesis and Structural Studies

  • Structural Analysis and Derivative Synthesis: Several studies focus on the synthesis and structural analysis of related compounds. For instance, Vlachou et al. (2023) and Palamarchuk et al. (2019) conducted detailed synthesis and structural characterization of compounds with structural similarities, indicating the ongoing research in understanding and manipulating such compounds for various applications (Vlachou et al., 2023); (Palamarchuk et al., 2019).

Pharmacological Research and ADMET Studies

  • Anticonvulsant Prospects and Pharmacological Profiles: Severina et al. (2020) conducted in silico and in vivo pharmacological studies of a compound structurally similar to this compound. The study revealed its potential as an anticonvulsant with promising ADMET properties (Severina et al., 2020).

properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-(2-methyl-4-oxo-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O4S/c1-13-23-20-21(31-13)19(14-7-5-4-6-8-14)25-26(22(20)28)12-18(27)24-15-9-10-16(29-2)17(11-15)30-3/h4-11H,12H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEQOCRRAPLPZPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.